4'-Methoxy-biphenyl-4-thiol
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Overview
Description
4’-Methoxy-4-biphenylthiol is an organic compound with the molecular formula C13H12OS. It consists of a biphenyl core substituted with a methoxy group at the 4’ position and a thiol group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-biphenylthiol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, such as 4-bromo-4’-methoxybiphenyl.
Formation of Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction using thiourea, followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
Industrial production of 4’-Methoxy-4-biphenylthiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-4-biphenylthiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
4’-Methoxy-4-biphenylthiol has several scientific research applications:
Materials Science: Used in the formation of self-assembled monolayers (SAMs) on metal surfaces, enhancing the properties of organic field-effect transistors (OFETs).
Organic Electronics: Employed in the modification of electrodes to improve charge injection and device performance.
Surface Chemistry: Utilized in the study of surface interactions and the development of nanocoatings.
Mechanism of Action
The mechanism of action of 4’-Methoxy-4-biphenylthiol involves its interaction with metal surfaces, forming strong bonds through the thiol group. This interaction modifies the surface properties, such as work function and wettability, which are crucial for applications in organic electronics and surface chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Methoxythiophenol: Similar structure but with a single phenyl ring.
4-Methoxyphenol: Contains a hydroxyl group instead of a thiol group.
4-Methylbenzenethiol: Substituted with a methyl group instead of a methoxy group.
Uniqueness
4’-Methoxy-4-biphenylthiol is unique due to its biphenyl core, which provides enhanced stability and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring robust surface modifications and improved electronic performance .
Properties
Molecular Formula |
C13H12OS |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzenethiol |
InChI |
InChI=1S/C13H12OS/c1-14-12-6-2-10(3-7-12)11-4-8-13(15)9-5-11/h2-9,15H,1H3 |
InChI Key |
CWVNJYAKCKPNEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
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